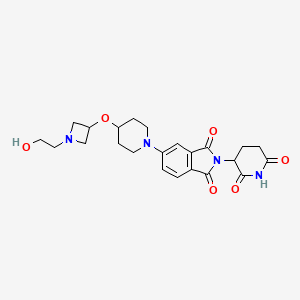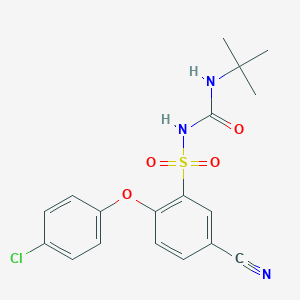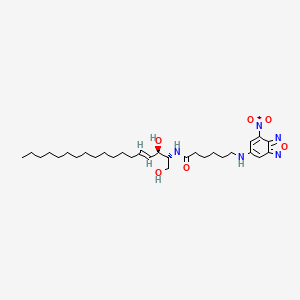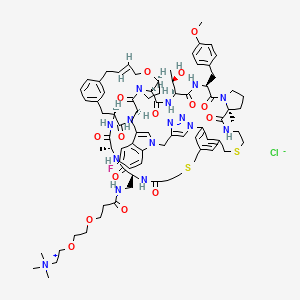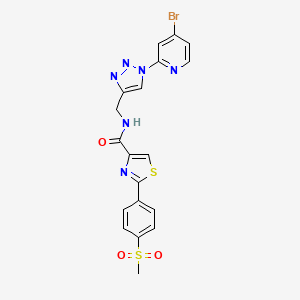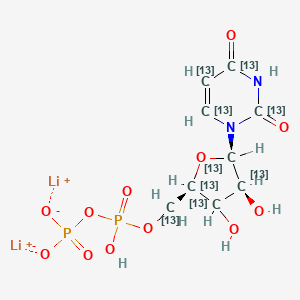
Uridine 5'-diphosphate-13C9 (dilithium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uridine 5’-diphosphate-13C9 (dilithium) is a compound where the uridine 5’-diphosphate molecule is labeled with carbon-13 isotopes. This labeling is significant for various scientific research applications, particularly in the fields of biochemistry and pharmacology. Uridine 5’-diphosphate itself is a pyrimidine ribonucleotide that plays a crucial role in the metabolism of carbohydrates and the synthesis of glycogen.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of uridine 5’-diphosphate-13C9 (dilithium) involves the incorporation of carbon-13 isotopes into the uridine 5’-diphosphate molecule. This process typically starts with the synthesis of uridine labeled with carbon-13, followed by phosphorylation to produce uridine 5’-diphosphate-13C9. The final step involves the formation of the dilithium salt. The reaction conditions often require controlled environments to ensure the stability and purity of the labeled compound .
Industrial Production Methods
Industrial production of uridine 5’-diphosphate-13C9 (dilithium) involves large-scale synthesis using automated systems to ensure consistency and high yield. The process includes the use of specialized reactors and purification systems to isolate the labeled compound. Quality control measures are implemented to verify the isotopic labeling and the chemical purity of the final product .
化学反应分析
Types of Reactions
Uridine 5’-diphosphate-13C9 (dilithium) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired outcome, but they generally require controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of uridine 5’-diphosphate-13C9 (dilithium) can produce uridine 5’-diphosphate-13C9 (dilithium) oxide, while reduction can yield uridine 5’-diphosphate-13C9 (dilithium) hydride .
科学研究应用
Uridine 5’-diphosphate-13C9 (dilithium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of uridine in biochemical pathways.
Biology: Employed in studies of nucleic acid metabolism and the role of uridine in cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in metabolic disorders.
Industry: Utilized in the production of labeled compounds for research and development purposes.
作用机制
The mechanism of action of uridine 5’-diphosphate-13C9 (dilithium) involves its role as a substrate for various enzymes involved in nucleotide metabolism. It acts as an agonist for the P2Y6 receptor, with an EC50 of 0.013 μM for the human P2Y6 receptor. This interaction triggers a cascade of intracellular signaling pathways that regulate various cellular functions, including glycogen synthesis and energy metabolism .
相似化合物的比较
Similar Compounds
Uridine 5’-diphosphate: The non-labeled version of the compound.
Uridine 5’-diphosphate-15N2 (dilithium): Labeled with nitrogen-15 isotopes.
Uridine 5’-monophosphate-13C9 (dilithium): A monophosphate version labeled with carbon-13 isotopes.
Uniqueness
Uridine 5’-diphosphate-13C9 (dilithium) is unique due to its specific isotopic labeling with carbon-13, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool in research applications where understanding the dynamics of uridine metabolism is crucial .
属性
分子式 |
C9H12Li2N2O12P2 |
|---|---|
分子量 |
425.0 g/mol |
IUPAC 名称 |
dilithium;[[(2R,4S,5R)-5-(2,4-dioxo(2,4,5,6-13C4)pyrimidin-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C9H14N2O12P2.2Li/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6?,7+,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1;; |
InChI 键 |
JUXAWRZUJHDAOE-LXQKCEQWSA-L |
手性 SMILES |
[Li+].[Li+].[13CH]1=[13CH]N([13C](=O)N[13C]1=O)[13C@H]2[13C@H]([13CH]([13C@H](O2)[13CH2]OP(=O)(O)OP(=O)([O-])[O-])O)O |
规范 SMILES |
[Li+].[Li+].C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])[O-])O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


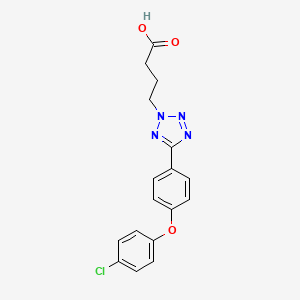

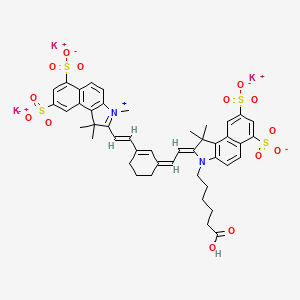
![trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12377637.png)
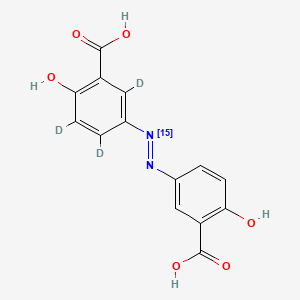
![6-[(Z)-[(4S,12E)-18-hydroxy-16-methoxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid](/img/structure/B12377657.png)
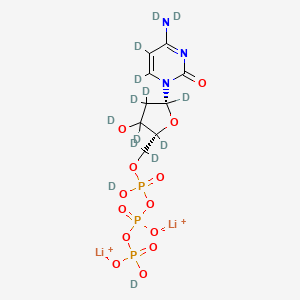
![N-[(3R)-7-(3,8-diazabicyclo[3.2.1]octan-3-yl)-3,4-dihydro-2H-chromen-3-yl]-6-methyl-3-(methylamino)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12377666.png)
